Home > Products > Screening Compounds P93988 > interferon alpha-beta receptor
interferon alpha-beta receptor - 156986-95-7

interferon alpha-beta receptor

Catalog Number: EVT-1518514
CAS Number: 156986-95-7
Molecular Formula: C6H7NOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The interferon alpha-beta receptor is a crucial component of the immune response, specifically involved in the signaling pathways activated by type I interferons, namely interferon alpha and interferon beta. These cytokines play a significant role in antiviral defense, cell proliferation, and immune regulation. The receptor complex consists primarily of two subunits: interferon alpha receptor 1 and interferon alpha receptor 2. Upon binding of interferon alpha or beta, these receptors initiate a cascade of intracellular signaling that leads to the activation of various genes involved in the immune response.

Source and Classification

Interferons are classified into two main types: type I and type II. The type I interferons include several subtypes, among which interferon alpha and interferon beta are the most studied. The interferon alpha-beta receptor is classified under type I receptors, specifically as a member of the cytokine receptor superfamily. The binding of type I interferons to their receptors triggers the activation of the Janus kinase-signal transducer and activator of transcription signaling pathway, which is critical for mediating the biological effects of these cytokines .

Synthesis Analysis

Methods

The synthesis of the interferon alpha-beta receptor involves gene expression regulated at multiple levels, including transcriptional and post-transcriptional mechanisms. The genes encoding the receptor subunits are expressed in response to various stimuli, including viral infections and other inflammatory signals.

Technical Details

The genes for interferon alpha receptor 1 (IFNAR1) and interferon alpha receptor 2 (IFNAR2) are located on human chromosomes 21 and 19, respectively. Their expression can be enhanced by several cytokines, particularly during viral infections. Techniques such as polymerase chain reaction (PCR) and CRISPR-Cas9 gene editing have been employed to study these receptors' functions and interactions in various cellular contexts .

Molecular Structure Analysis

Structure

The structure of the interferon alpha-beta receptor complex is characterized by its two main subunits, IFNAR1 and IFNAR2, which form a heterodimer upon binding with type I interferons. Each subunit contains several domains that facilitate interaction with ligands and downstream signaling molecules.

Data

Crystallographic studies have provided insights into the binding interfaces between the receptors and their ligands. The extracellular domains of IFNAR1 and IFNAR2 are critical for high-affinity binding to interferon alpha and beta, leading to receptor dimerization and subsequent activation of intracellular signaling pathways .

Chemical Reactions Analysis

Reactions

Upon binding of type I interferons to their respective receptors, a series of biochemical reactions occur that involve phosphorylation of tyrosine residues on the intracellular domains of IFNAR1 and IFNAR2. This phosphorylation event activates associated Janus kinases (TYK2 and JAK1), which then phosphorylate signal transducer and activator of transcription proteins (STAT1 and STAT2).

Technical Details

These phosphorylation events lead to the formation of the interferon-stimulated gene factor 3 complex, which translocates to the nucleus to initiate transcription of various immune-related genes. This signaling cascade is essential for establishing an antiviral state within cells .

Mechanism of Action

Process

The mechanism by which the interferon alpha-beta receptor exerts its effects involves several key steps:

  1. Binding: Interferon alpha or beta binds to the extracellular domains of IFNAR1 and IFNAR2.
  2. Dimerization: This binding induces dimerization of the receptor complex.
  3. Activation: Dimerization activates associated Janus kinases through tyrosine phosphorylation.
  4. Signal Transduction: Activated Janus kinases phosphorylate STAT proteins.
  5. Gene Expression: Phosphorylated STAT proteins form complexes that translocate to the nucleus, where they bind to specific DNA sequences to regulate gene expression .

Data

This signaling pathway leads to the upregulation of numerous interferon-stimulated genes that contribute to antiviral responses, including those involved in apoptosis, cell cycle regulation, and immune modulation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the interferon alpha-beta receptor include its solubility in aqueous solutions due to its glycosylated extracellular domains. These properties facilitate its interaction with soluble forms of type I interferons.

Chemical Properties

Chemically, the receptor exhibits characteristics typical of membrane-bound proteins, including hydrophobic regions that anchor it within cellular membranes. Its structure allows for specific ligand-receptor interactions that are essential for signal transduction.

Relevant Data or Analyses

Studies have shown that mutations in either IFNAR1 or IFNAR2 can significantly impair their function, leading to reduced responsiveness to type I interferons .

Applications

The scientific uses of the interferon alpha-beta receptor extend across various fields:

  • Vaccine Development: Understanding this receptor's function aids in developing vaccines that enhance immune responses against viral infections.
  • Therapeutic Targets: Given its role in antiviral immunity, targeting this receptor can be beneficial in treating diseases where immune modulation is required.
  • Gene Therapy: Manipulating pathways involving this receptor can improve gene therapy strategies aimed at enhancing therapeutic protein production or viral vector efficiency .

Research continues to explore innovative applications based on this critical component of the immune system, highlighting its importance in both basic science and clinical settings.

Introduction to Interferon Alpha-Beta Receptor (IFNAR)

Overview of Type I Interferons and Receptor Classification

The interferon alpha-beta receptor (IFNAR) is a heterodimeric transmembrane receptor that serves as the exclusive signaling gateway for type I interferons (IFNs), a cytokine family critical for innate immunity. This family encompasses multiple subtypes, including IFN-α (13 subtypes in humans), IFN-β, IFN-ε, IFN-κ, and IFN-ω, all sharing approximately 30-80% amino acid sequence homology [3] [9]. Despite their structural diversity, all type I IFNs bind to the same IFNAR complex composed of two subunits: IFNAR1 (low-affinity subunit) and IFNAR2 (high-affinity subunit) [6] [7]. This receptor complex is ubiquitously expressed on nearly all nucleated cells, enabling systemic responses to infection and cellular stress [6] [10].

The classification of interferon receptors delineates three distinct types:

  • Type I receptors (IFNAR1/IFNAR2): Bind IFN-α, IFN-β, and related type I IFNs.
  • Type II receptors (IFNGR1/IFNGR2): Bind IFN-γ.
  • Type III receptors (IFNLR1/IL10R2): Bind IFN-λ (IL-28A, IL-28B, IL-29) [3] [9] [10].

A key structural feature of IFNAR is its extracellular domain composed of fibronectin type III (FNIII) modules. IFNAR1 contains four FNIII subdomains (SD1-4), while IFNAR2 contains two (D1 and D2). Type I IFNs bind primarily to IFNAR2 (D1 and D2 domains) with high affinity (typically 0.1-5 nM), forming an initial binary complex. Subsequent recruitment of IFNAR1 (via SD1-3) forms the active ternary signaling complex. The affinity of IFNAR1 for ligands is significantly lower (0.1-5 μM), making IFNAR2 binding the initial determinant of specificity [6] [7].

Table 1: Human Type I Interferons and Key Characteristics

SubtypeGenesPrimary Producing CellsBinding Affinity for IFNAR2Notes
IFN-αMultiple (e.g., IFNA1, IFNA2, IFNA4...)Plasmacytoid Dendritic Cells (pDCs)Variable (0.4-5 nM)Largest subgroup; 12 functional proteins
IFN-βIFNB1Fibroblasts, Epithelial Cells~0.1 nMHigher affinity than most IFN-α
IFN-εIFNE??Poorly characterized
IFN-κIFNKKeratinocytes?Skin-specific expression
IFN-ωIFNW1Leukocytes?Single functional gene

Historical Milestones in IFNAR Discovery and Characterization

The elucidation of IFNAR was a protracted process intertwined with the discovery of interferons themselves:

  • 1957: Isaacs and Lindenmann discover the interferon phenomenon, identifying a substance ("interferon") produced by virus-infected cells that could "interfere" with viral replication in neighboring cells [4] [10].
  • Early 1980s: Conceptualization of distinct interferon types (I and II) emerges based on antigenicity and functional studies. The existence of specific cell surface receptors is postulated [4] [7].
  • 1990: Uzé et al. clone the human IFNAR1 cDNA, identifying it as a component of the type I IFN receptor [6].
  • 1994: Novick et al. achieve a major breakthrough by purifying a soluble 40 kDa IFN-α/β binding protein (later identified as a form of IFNAR2) from human urine. They subsequently clone the full-length IFNAR2 cDNA, demonstrating that co-expression of IFNAR1 and IFNAR2 is necessary and sufficient for type I IFN signaling. They also provide the first evidence linking IFNAR to the JAK-STAT pathway by showing association with JAK1 [7].
  • Late 1990s - Early 2000s: Generation and characterization of IFNAR1-deficient (IFNAR1⁻/⁻) mice by Müller et al. and others provide definitive proof of IFNAR's non-redundant role in vivo. These mice exhibit extreme susceptibility to viral infections, confirming the receptor's central role in antiviral defense [1] [10].
  • 2000s - Present: High-resolution structural studies (X-ray crystallography, cryo-EM) reveal the architecture of the ternary IFN-IFNAR1-IFNAR2 complex. Research focuses on understanding ligand-receptor binding kinetics, differential signaling by type I IFN subtypes, receptor trafficking, and the intricate regulatory mechanisms controlling IFNAR expression and signaling (e.g., ubiquitination, endocytosis, negative regulators like SOCS) [6] [9].

Biological Significance in Innate Immunity and Homeostasis

IFNAR signaling is the cornerstone of the host's antiviral defense system. Upon viral infection, pathogen-associated molecular patterns (PAMPs) like viral RNA or DNA are detected by cellular sensors (TLRs, RIG-I, MDA5, cGAS), leading to the production of type I IFNs. Secreted IFNs bind IFNAR on infected and neighboring cells, triggering the JAK-STAT signaling cascade (JAK1, TYK2, STAT1, STAT2, IRF9). This results in the transcription of hundreds of Interferon-Stimulated Genes (ISGs). These ISGs encode effector proteins (e.g., PKR, OAS/RNase L, Mx proteins, IFITM3) that establish an "antiviral state" by inhibiting various stages of the viral life cycle, including entry, viral transcription, translation, replication, assembly, and release [1] [3] [8]. Crucially, mice lacking IFNAR or key downstream signaling components (STAT1, STAT2) succumb to viral infections that are mild or asymptomatic in wild-type animals [1] [10].

Beyond direct antiviral effects, IFNAR activation profoundly shapes immune responses:

  • Dendritic Cell (DC) Maturation: Type I IFNs promote the maturation and activation of dendritic cells, enhancing their antigen presentation capacity (MHC I/II upregulation) and migration to lymph nodes [3] [10].
  • Natural Killer (NK) Cell Activation: IFNAR signaling enhances NK cell cytotoxicity and cytokine production (e.g., IFN-γ), critical for early control of viral infections and tumors [1] [4].
  • T and B Cell Modulation: Type I IFNs can enhance CD8⁺ T cell survival, memory formation, and cytotoxic activity. They also influence B cell differentiation and antibody production, although effects can be stimulatory or inhibitory depending on context and concentration [1] [10].
  • Cross-regulation with Other Cytokines: IFNAR signaling exhibits complex interplay with other immune pathways. It can synergize with TLR signaling for enhanced cytokine production. Conversely, it antagonizes IFN-γ signaling by downregulating IFNGR expression or competing for shared STATs, potentially impairing macrophage activation against intracellular bacteria like Mycobacterium tuberculosis or Listeria monocytogenes. A critical antagonism exists with IL-1 and TNF-α, mediated partly by eicosanoids like prostaglandin E2 (PGE2), balancing inflammatory responses to prevent immunopathology [2] [10].

Emerging evidence highlights the vital role of constitutive (tonic) IFNAR signaling in maintaining immune homeostasis and basal cellular functions, even in the absence of acute infection. Low levels of IFN-β are continuously produced, driven by transcription factors like c-Jun and RelA (NF-κB), and kept in check by repressors like IRF2 and p50 homodimers [2]. This tonic signaling:

  • Primes Cellular Responsiveness: Maintains basal expression levels of critical signaling components (e.g., STAT1, STAT2, IRF9), sensitizing cells for rapid and robust responses to other cytokines (e.g., IFN-γ, IL-6) and acute IFN challenges [2] [6].
  • Regulates Hematopoiesis: Influences the maintenance and differentiation of hematopoietic stem cells (HSCs) and progenitor cells [2] [4].
  • Controls Cell Proliferation and Survival: Exerts basal antiproliferative and pro-apoptotic effects, contributing to tumor surveillance [1] [4].
  • Maintains Bone Homeostasis: Regulates osteoclastogenesis and bone density [2] [4].
  • Susceptibility to Autoimmunity: Deficiency in negative regulators of IFNAR signaling (e.g., IRF2) leads to elevated ISG expression and is associated with autoimmune pathologies like psoriasis. Conversely, a persistent "interferon signature" (elevated expression of ISGs) is a hallmark of autoimmune diseases like Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Idiopathic Inflammatory Myopathies (IIM), where chronic IFNAR stimulation contributes to pathogenesis [2] [3].

Table 2: Key IFNAR-Associated Proteins and Their Functions in Signaling

ProteinAssociation with IFNARPrimary Function in IFNAR Signaling
JAK1Constitutively associated with IFNAR1 cytoplasmic domainReceptor-associated tyrosine kinase; phosphorylates IFNAR1/2 and STATs upon activation. Essential for signal initiation.
TYK2Constitutively associated with IFNAR2 cytoplasmic domainReceptor-associated tyrosine kinase; phosphorylates IFNAR1/2 and STATs. Critical for IFNAR1 stability and membrane expression.
STAT1Recruited to phosphorylated IFNAR tyrosinesForms homodimers (γ-activating factor, GAF) or heterodimers with STAT2 (part of ISGF3). Translocates to nucleus, binds GAS elements.
STAT2Recruited to phosphorylated IFNAR tyrosinesForms heterodimer with STAT1 and recruits IRF9 to form ISGF3. Essential ISGF3 component. Binds ISRE.
IRF9Recruited to STAT2Forms ISGF3 complex with STAT1:STAT2 heterodimer. ISGF3 binds Interferon-Stimulated Response Elements (ISRE) in promoters of ISGs.
STAT3Recruited to phosphorylated IFNAR tyrosinesCan be activated; often associated with anti-inflammatory or negative feedback effects, attenuating STAT1-driven responses.
SOCS1/3Induced by IFNAR signalingNegative feedback regulators; bind JAKs or phosphotyrosines on IFNAR, targeting components for degradation.
USP18Induced by IFNAR signaling; binds IFNAR2Negative regulator; sterically hinders JAK1 binding to IFNAR2, blocking signaling.

The interferon alpha-beta receptor (IFNAR) stands as a master regulator of innate immunity, orchestrating a complex network of direct antiviral effector mechanisms and broad immunomodulatory functions. Its discovery and characterization revealed the fundamental pathways bridging pathogen sensing to host defense. While essential for combating infections, particularly viruses, IFNAR signaling operates within a delicate balance. Tight regulation, cross-talk with other immune pathways, and constitutive low-level activity are crucial for its protective roles in immunity and homeostasis, whereas dysregulation underpins its contribution to autoimmunity and immunopathology. Understanding the intricate workings of IFNAR remains central to developing novel therapeutic strategies for infectious, autoimmune, and neoplastic diseases.

Compound Names Mentioned: Interferon Alpha-Beta Receptor (IFNAR), IFNAR1, IFNAR2, Type I Interferons (IFN-α, IFN-β, IFN-ε, IFN-κ, IFN-ω), IFN-γ, IFN-λ (IL-28A, IL-28B, IL-29, IFN-λ4), IFNGR1, IFNGR2, IFNLR1, IL10R2, JAK1, TYK2, STAT1, STAT2, STAT3, IRF9, IRF2, IRF3, IRF7, PKR (EIF2AK2), OAS (2'-5'-Oligoadenylate Synthetase), RNase L, Mx Proteins, IFITM3, SOCS1, SOCS3, USP18, Prostaglandin E2 (PGE2), Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-10 (IL-10), Tumor Necrosis Factor alpha (TNF-α).

Properties

CAS Number

156986-95-7

Product Name

interferon alpha-beta receptor

Molecular Formula

C6H7NOS

Synonyms

interferon alpha-beta receptor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.